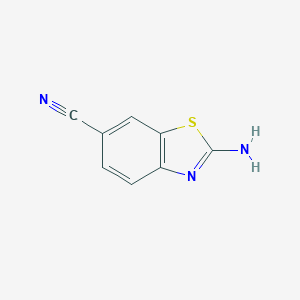

2-Aminobenzothiazole-6-carbonitrile

Description

The exact mass of the compound 2-Aminobenzothiazole-6-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Aminobenzothiazole-6-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminobenzothiazole-6-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1,3-benzothiazole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3S/c9-4-5-1-2-6-7(3-5)12-8(10)11-6/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFCZZHSWGWCHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401970 | |

| Record name | 2-aminobenzothiazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19759-66-1 | |

| Record name | 2-aminobenzothiazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminobenzothiazole-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Aminobenzothiazole-6-carbonitrile: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Aminobenzothiazole-6-carbonitrile (CAS No. 19759-66-1), a key heterocyclic building block in medicinal chemistry. We delve into its fundamental physicochemical properties, offer a detailed, field-proven synthesis protocol, and explore its significant role as a "privileged scaffold" in the development of novel therapeutics, with a particular focus on its antiproliferative and kinase inhibitory activities. This document is intended to serve as a practical resource for researchers and drug development professionals, enabling them to leverage the unique chemical attributes of this compound in their scientific endeavors. We will explore the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.

Introduction: The Significance of the 2-Aminobenzothiazole Core

The 2-aminobenzothiazole framework is a cornerstone in the field of medicinal chemistry, recognized for its versatile biological activities and its presence in a multitude of pharmacologically active agents.[1] Its rigid, bicyclic structure, featuring a fused benzene and thiazole ring, provides an ideal scaffold for interaction with a wide array of biological targets. This "privileged structure" has been successfully incorporated into compounds exhibiting anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties, among others.[2] The strategic placement of an amino group at the 2-position offers a convenient handle for synthetic elaboration, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

The focus of this guide, 2-Aminobenzothiazole-6-carbonitrile, introduces a nitrile functionality at the 6-position of the benzothiazole core. This electron-withdrawing group can significantly modulate the electronic properties and biological activity of the molecule, making it a particularly interesting derivative for targeted drug design.

Physicochemical Properties of 2-Aminobenzothiazole-6-carbonitrile

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of 2-Aminobenzothiazole-6-carbonitrile.

| Property | Value | Source |

| CAS Number | 19759-66-1 | [3], [4] |

| Molecular Formula | C₈H₅N₃S | [3] |

| Molecular Weight | 175.21 g/mol | [3] |

| Appearance | Solid | [5] |

| Purity | Typically ≥97% | [4] |

| Storage Conditions | Keep in dark place, inert atmosphere, room temperature | [6] |

Note: Experimental values for properties such as melting point and solubility may vary slightly between suppliers and batches.

Synthesis of 2-Aminobenzothiazole-6-carbonitrile: A Step-by-Step Protocol

Reaction Scheme:

Caption: General reaction scheme for the synthesis of 2-Aminobenzothiazole-6-carbonitrile.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-aminobenzonitrile (1 equivalent) and potassium thiocyanate (2.2 equivalents) in glacial acetic acid.

-

Causality: Glacial acetic acid serves as the solvent and a proton source, facilitating the reaction. The excess potassium thiocyanate ensures the complete conversion of the starting aniline.

-

-

Bromination: Cool the reaction mixture to below 10°C in an ice bath. To this stirring solution, add a solution of bromine (1 equivalent) in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature remains below 10°C.

-

Causality: The dropwise addition of bromine at a low temperature is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts. Bromine acts as the oxidizing agent, facilitating the cyclization to form the benzothiazole ring.

-

-

Reaction Progression: After the complete addition of bromine, continue to stir the reaction mixture at room temperature for an additional 10-12 hours.

-

Causality: This extended reaction time allows for the completion of the cyclization process.

-

-

Work-up and Isolation: Pour the reaction mixture into a beaker containing crushed ice and water. Neutralize the solution carefully with a 10% sodium hydroxide solution until a precipitate forms.

-

Causality: The addition of ice water quenches the reaction. Neutralization is necessary to precipitate the product, which is typically insoluble in neutral aqueous solutions.

-

-

Purification: Collect the crude product by filtration, wash thoroughly with water, and dry. The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Causality: Washing with water removes any residual salts and impurities. Recrystallization is a standard technique to obtain a highly pure solid product.

-

Self-Validation: The purity of the synthesized 2-Aminobenzothiazole-6-carbonitrile should be confirmed by analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (NMR, IR, MS) as detailed in the following section.

Spectroscopic Characterization

The structural elucidation of 2-Aminobenzothiazole-6-carbonitrile is unequivocally achieved through a combination of spectroscopic techniques. While a publicly available, comprehensive dataset for this specific molecule is limited, the following represents the expected spectral characteristics based on the 2-aminobenzothiazole scaffold and the influence of the 6-carbonitrile group.

Workflow for Spectroscopic Analysis:

Caption: A typical workflow for the spectroscopic validation of a synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzothiazole ring and the protons of the amino group. The protons on the benzene ring will likely appear as doublets and doublets of doublets in the aromatic region (typically δ 7.0-8.0 ppm). The amino protons will likely appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Distinct signals are expected for the carbon atoms of the benzothiazole core, the nitrile carbon, and the carbon bearing the amino group.

-

IR (Infrared) Spectroscopy: The IR spectrum is crucial for identifying the key functional groups. Characteristic absorption bands are expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and the C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹).[7]

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 175.21.

Applications in Drug Discovery: A Focus on Antiproliferative Activity

The 2-aminobenzothiazole scaffold is a well-established pharmacophore in the design of anticancer agents.[8] Derivatives have been shown to exert their antiproliferative effects through various mechanisms, including the inhibition of protein kinases, which are critical regulators of cell growth and proliferation.

While specific studies on 2-Aminobenzothiazole-6-carbonitrile are emerging, research on closely related 6-substituted 2-aminobenzothiazoles has demonstrated potent antiproliferative activity against various cancer cell lines. For instance, some derivatives have shown significant inhibitory activity against PI3Kγ, a key enzyme in cancer signaling pathways, with IC₅₀ values in the micromolar range.[8][9] The introduction of the electron-withdrawing nitrile group at the 6-position is hypothesized to enhance the interaction with target proteins, potentially leading to increased potency and selectivity.

Potential Signaling Pathways Targeted by 2-Aminobenzothiazole Derivatives:

Caption: A simplified diagram illustrating the potential inhibition of the PI3K/Akt/mTOR signaling pathway.

The promising in vitro data for related compounds suggests that 2-Aminobenzothiazole-6-carbonitrile is a valuable candidate for further investigation as an anticancer agent. Future research should focus on elucidating its precise mechanism of action, identifying its specific protein targets, and evaluating its efficacy in preclinical models of cancer.

Conclusion and Future Perspectives

2-Aminobenzothiazole-6-carbonitrile stands out as a heterocyclic compound with significant potential in the field of drug discovery. Its unique combination of a "privileged" 2-aminobenzothiazole scaffold and a strategically placed nitrile group makes it an attractive starting point for the development of novel therapeutic agents, particularly in the realm of oncology. This technical guide has provided a foundational understanding of its properties, a detailed synthesis protocol, and an overview of its potential applications. As research continues to unravel the intricate roles of signaling pathways in disease, the versatility and tunability of scaffolds like 2-Aminobenzothiazole-6-carbonitrile will undoubtedly position them at the forefront of innovative drug design.

References

-

2-Aminobenzothiazole derivatives as potential antimicrobials. (2013). Université catholique de Louvain. Available at: [Link]

-

Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. (2018). ResearchGate. Available at: [Link]

-

Synthesis and in vitro antiproliferative activity of new benzothiazole derivatives. (2025). Available at: [Link]

- US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole. Google Patents.

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2024). ACS Omega. Available at: [Link]

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2024). ResearchGate. Available at: [Link]

-

Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors. (2022). PubMed. Available at: [Link]

-

Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. (2022). bioRxiv. Available at: [Link]

-

Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. (2022). Unich.it. Available at: [Link]

-

Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (2010). Scholars Research Library. Available at: [Link]

-

Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. (2024). NIH. Available at: [Link]

-

2-Aminobenzothiazole-6-carbonitrile. AMERICAN ELEMENTS. Available at: [Link]

-

2-Amino benzothiazole 6-carboxylic acid synthesis. (2007). Sciencemadness Discussion Board. Available at: [Link]

-

Interactions between 2-Aminobenzothiazole and Natural Organic Matter as Evidenced by CPMAS Nitrogen-15 NMR Spectroscopy. ResearchGate. Available at: [Link]

-

2-Benzothiazolamine. NIST WebBook. Available at: [Link]

-

2-aminobenzothiazole, phosphate(1:1). SpectraBase. Available at: [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 2-Aminobenzothiazole-6-carbonitrile 97% | CAS: 19759-66-1 | AChemBlock [achemblock.com]

- 5. americanelements.com [americanelements.com]

- 6. 19759-66-1 | 2-Aminobenzothiazole-6-carbonitrile | Amines | Ambeed.com [ambeed.com]

- 7. 2-Amino-6-nitrobenzothiazole(6285-57-0) IR Spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 2-Aminobenzothiazole-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of 2-Aminobenzothiazole-6-carbonitrile (CAS No: 19759-66-1), a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is designed to be a practical resource for researchers, offering a synthesis of technical data with actionable experimental insights. The guide includes a detailed summary of its physicochemical characteristics, spectroscopic data with interpretation, and standardized protocols for its characterization, underpinned by a commitment to scientific integrity and reproducibility.

Introduction: The Significance of the 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole framework is a privileged scaffold in drug discovery, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a carbonitrile group at the 6-position, as in 2-Aminobenzothiazole-6-carbonitrile, significantly modulates the electronic and steric properties of the molecule, potentially influencing its biological targets and pharmacokinetic profile. A thorough understanding of its physical properties is paramount for its application in drug design, formulation development, and material science.

This guide provides an in-depth analysis of these properties, moving beyond a simple tabulation of data to explain the causality behind experimental choices and to ensure that the described protocols are self-validating.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-Aminobenzothiazole-6-carbonitrile is crucial for its handling, formulation, and application.

Molecular and General Properties

The fundamental molecular attributes of 2-Aminobenzothiazole-6-carbonitrile are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅N₃S | |

| Molecular Weight | 175.21 g/mol | |

| Appearance | Light yellow to yellow solid | [1] |

| CAS Number | 19759-66-1 |

Thermal Properties

The melting and boiling points are critical parameters for assessing the purity and stability of the compound.

| Property | Value | Source(s) |

| Melting Point | 216-218 °C (recrystallized from ethanol) | [1] |

| Boiling Point | 399.7 ± 34.0 °C at 760 mmHg (Predicted) | [1] |

| Flash Point | 195.5 ± 25.7 °C |

The relatively high melting point is indicative of a stable crystal lattice structure, likely influenced by intermolecular hydrogen bonding involving the amino group and potential dipole-dipole interactions from the nitrile group.

Density and Solubility

| Property | Value | Source(s) |

| Density | 1.45-1.5 g/cm³ (Predicted) | [1] |

| Solubility | While specific quantitative data is limited, 2-aminobenzothiazole derivatives are generally soluble in organic solvents like ethanol.[2] Further experimental determination in a range of solvents such as DMSO, DMF, methanol, and acetone is recommended for specific applications. |

The predicted density suggests a compact molecular packing in the solid state. Solubility is a critical parameter for biological assays and formulation. The presence of both a polar amino group and a more non-polar benzothiazole core suggests a degree of solubility in a range of organic solvents.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of 2-Aminobenzothiazole-6-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. While a specific spectrum for 2-Aminobenzothiazole-6-carbonitrile is not publicly available, a representative analysis based on related structures is presented below.[3][4]

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiazole ring system and the protons of the amino group. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electron-withdrawing nature of the nitrile group and the electron-donating amino group.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule. The carbon of the nitrile group (C≡N) is expected to appear in the characteristic downfield region (around 115-125 ppm). The carbons of the benzothiazole ring will also show distinct chemical shifts based on their electronic environment.

Caption: Workflow for obtaining an FT-IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 2-Aminobenzothiazole-6-carbonitrile (MW = 175.21), the molecular ion peak ([M]⁺) would be observed at m/z 175. The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN from the nitrile group or cleavage of the thiazole ring.

Experimental Protocols: A Self-Validating System

The following protocols are provided as standardized methods for the characterization of 2-Aminobenzothiazole-6-carbonitrile. Adherence to these protocols will ensure the generation of reliable and reproducible data.

Melting Point Determination

Objective: To determine the melting point range of the compound as an indicator of purity.

Apparatus: Capillary melting point apparatus.

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a rate of 10-15 °C/minute initially.

-

As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C/minute.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

-

A sharp melting point range (≤ 2 °C) is indicative of a pure compound.

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Apparatus: Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Analyze the resulting spectrum to identify characteristic absorption bands corresponding to the functional groups in 2-Aminobenzothiazole-6-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure.

Apparatus: NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Dissolve approximately 10-20 mg of the sample in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

-

Insert the NMR tube into the spectrometer.

-

Perform locking and shimming procedures to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum. Longer acquisition times may be necessary for ¹³C due to the low natural abundance of the isotope.

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Analyze the spectra, assigning signals to the respective protons and carbons in the molecule.

Safety and Handling

2-Aminobenzothiazole-6-carbonitrile should be handled with appropriate safety precautions in a well-ventilated area or fume hood. [5]

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. [5]* Precautionary Measures: Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [5]

Conclusion

This technical guide has provided a detailed overview of the physical and spectroscopic properties of 2-Aminobenzothiazole-6-carbonitrile. The presented data and experimental protocols offer a robust framework for researchers working with this important heterocyclic compound. A thorough understanding and application of these characterization techniques are essential for advancing its potential in drug discovery and materials science.

References

-

American Elements. 2-Aminobenzothiazole-6-carbonitrile. [Link]

-

Organic Syntheses. Benzothiazole, 2-amino-6-methyl-. [Link]

- Lafta, S. J., & Abass, S. J. (2012). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Al-Mustansiriyah Journal of Science, 23(5), 105-113.

- Catalano, A., et al. (2013). 2-Aminobenzothiazole derivatives. European Journal of Medicinal Chemistry, 64, 357-364.

Sources

Solubility Profile of 2-Aminobenzothiazole-6-carbonitrile: A Methodical Approach for Drug Development Professionals

An In-depth Technical Guide

Abstract

2-Aminobenzothiazole-6-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key scaffold for the development of novel therapeutic agents. Its physicochemical properties, particularly its solubility in organic solvents, are of paramount importance for its synthesis, purification, formulation, and biological screening. This guide provides a comprehensive framework for understanding and determining the solubility of 2-aminobenzothiazole-6-carbonitrile. It moves beyond a simple data sheet to offer a robust, first-principles-based approach for researchers. We will explore the theoretical underpinnings of its solubility based on molecular structure, present a detailed, best-practice experimental protocol for accurate solubility determination using the isothermal shake-flask method, and discuss the interpretation of the resulting data. This document is designed to equip researchers, scientists, and drug development professionals with the necessary tools to methodically assess the solubility of this and other related compounds, ensuring data integrity and reproducibility.

Introduction: The Strategic Importance of Solubility Data

The 2-aminobenzothiazole core is a "privileged scaffold" in drug discovery, appearing in molecules developed for a range of therapeutic areas, including oncology and neurodegenerative diseases. The nitrile functional group at the 6-position further modulates the electronic and steric properties of the molecule, making 2-aminobenzothiazole-6-carbonitrile a valuable starting material for chemical library synthesis.

However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, many of which are directly linked to its physicochemical properties. Among these, solubility is a critical determinant of a compound's downstream success. Inadequate solubility can lead to:

-

Difficulties in Purification: Recrystallization, a common method for purifying solid compounds, is fundamentally dependent on the differential solubility of the target compound and its impurities in a given solvent system.

-

Challenges in Formulation: The bioavailability of a drug is often limited by its solubility. Poor solubility can hinder the development of both oral and parenteral dosage forms.

-

Inaccurate Biological Screening: Inconsistent solubility in assay buffers can lead to unreliable and non-reproducible results in high-throughput screening (HTS) campaigns.

Therefore, a thorough understanding and accurate determination of the solubility of 2-aminobenzothiazole-6-carbonitrile in various organic solvents is not merely an academic exercise but a foundational requirement for its efficient and effective development.

Theoretical Considerations for Solubility Prediction

Before embarking on experimental work, a theoretical assessment of the molecule's structure can provide valuable insights into its likely solubility behavior. This allows for a more rational selection of solvents for screening.

The structure of 2-aminobenzothiazole-6-carbonitrile features several key functional groups that dictate its polarity and potential for intermolecular interactions:

-

Aromatic Thiazole Ring: A heterocyclic system that contributes to the molecule's rigidity and potential for π-π stacking interactions.

-

Amino Group (-NH₂): A primary amine that can act as both a hydrogen bond donor and acceptor. This group significantly increases the molecule's polarity.

-

Nitrile Group (-C≡N): A polar group that can act as a hydrogen bond acceptor.

-

Benzene Ring: A nonpolar component that contributes to the molecule's overall lipophilicity.

Based on these features, we can make the following predictions:

-

High Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile are expected to be effective at solvating the molecule. Their ability to accept hydrogen bonds and their high polarity should readily disrupt the crystal lattice of the solid.

-

Moderate Solubility in Polar Protic Solvents: Solvents such as Methanol, Ethanol, and Isopropanol can engage in hydrogen bonding with the amino group. However, the energy required to break the solvent-solvent hydrogen bonds might limit the overall solubility compared to polar aprotic solvents.

-

Low Solubility in Nonpolar Solvents: Solvents like Hexane, Toluene, and Dichloromethane are unlikely to be effective solvents. They lack the ability to form strong interactions with the polar functional groups of the molecule, making it difficult to overcome the crystal lattice energy.

This qualitative prediction can be visualized through a logical relationship diagram.

Caption: Predicted solubility based on molecular interactions.

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a crystalline compound is the isothermal shake-flask method. This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Materials and Reagents

-

2-Aminobenzothiazole-6-carbonitrile (solid, purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Polar Aprotic: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)

-

Polar Protic: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)

-

Nonpolar: Toluene, Dichloromethane (DCM), Ethyl Acetate (EtOAc)

-

-

Volumetric flasks (Class A)

-

Scintillation vials or glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC system with a UV detector

-

Analytical balance

Experimental Protocol

This protocol is designed as a self-validating system, with built-in checks for achieving equilibrium.

Caption: Isothermal shake-flask solubility determination workflow.

Step-by-Step Methodology:

-

Preparation of Stock Solutions for Calibration:

-

Accurately weigh approximately 10 mg of 2-aminobenzothiazole-6-carbonitrile and dissolve it in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) in a 10 mL volumetric flask. This will be your stock solution.

-

Perform serial dilutions to prepare a series of calibration standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

-

-

HPLC Method Development:

-

Develop a reverse-phase HPLC method capable of resolving the analyte from any potential impurities. A C18 column is a good starting point.

-

The mobile phase will likely consist of a mixture of water and acetonitrile or methanol, with a small amount of acid (e.g., 0.1% formic acid) to ensure the amino group is protonated.

-

Set the UV detector to a wavelength where the compound has a strong absorbance (this can be determined by a UV scan).

-

Inject the calibration standards and construct a calibration curve by plotting the peak area versus concentration. Ensure the curve has a correlation coefficient (R²) of >0.999.

-

-

Sample Preparation and Equilibration:

-

To a series of glass vials, add an excess amount of solid 2-aminobenzothiazole-6-carbonitrile (e.g., 20-30 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

-

Accurately add a known volume (e.g., 2 mL) of the desired solvent to each vial.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples at a moderate speed for 24 hours.

-

-

Sampling and Analysis:

-

After 24 hours, stop the agitation and allow the vials to stand for at least 30 minutes to let the undissolved solid settle.

-

Carefully withdraw an aliquot from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into an HPLC vial. This step is critical to remove any particulate matter.

-

Accurately dilute the filtered sample with the mobile phase to bring its concentration within the range of the calibration curve. The dilution factor must be recorded precisely.

-

Analyze the diluted sample by HPLC.

-

To ensure equilibrium has been reached, continue agitating the original vials for another 24 hours (48 hours total). Repeat the sampling and analysis procedure.

-

If the concentrations measured at 24 and 48 hours are within 5% of each other, equilibrium is considered to have been reached. If not, continue the experiment and sample at 72 hours.

-

Data Presentation and Interpretation

The results of the solubility study should be summarized in a clear and concise table. This allows for easy comparison of the solubility of 2-aminobenzothiazole-6-carbonitrile across different solvent classes.

Table 1: Experimentally Determined Solubility of 2-Aminobenzothiazole-6-carbonitrile at 25°C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | [Insert experimental data] | [Insert calculated data] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | [Insert experimental data] | [Insert calculated data] |

| Acetonitrile (ACN) | Polar Aprotic | [Insert experimental data] | [Insert calculated data] |

| Methanol (MeOH) | Polar Protic | [Insert experimental data] | [Insert calculated data] |

| Ethanol (EtOH) | Polar Protic | [Insert experimental data] | [Insert calculated data] |

| Isopropanol (IPA) | Polar Protic | [Insert experimental data] | [Insert calculated data] |

| Ethyl Acetate (EtOAc) | Moderately Polar | [Insert experimental data] | [Insert calculated data] |

| Dichloromethane (DCM) | Nonpolar | [Insert experimental data] | [Insert calculated data] |

| Toluene | Nonpolar | [Insert experimental data] | [Insert calculated data] |

Interpretation:

The data presented in the table should be analyzed in the context of the theoretical predictions made earlier. It is expected that the solubility will follow the general trend: Polar Aprotic > Polar Protic > Nonpolar. Any significant deviations from this trend could suggest specific molecular interactions, such as the formation of a stable solvate, or could be indicative of issues with the experimental setup, such as compound degradation in a particular solvent.

Troubleshooting and Advanced Considerations

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is crucial to ensure that the same polymorphic form is used throughout the study. Powder X-ray Diffraction (PXRD) can be used to characterize the solid form before and after the experiment.

-

Compound Stability: It is important to verify that the compound does not degrade in the chosen solvents during the equilibration period. This can be checked by examining the HPLC chromatogram for the appearance of new peaks.

-

pH Effects: For ionizable compounds, solubility can be highly dependent on the pH of the medium. While this guide focuses on organic solvents, if aqueous solubility is to be determined, buffered solutions must be used. The amino group on the benzothiazole ring is basic and will be protonated at low pH, which generally increases aqueous solubility.

-

Supersaturation: Care must be taken to avoid creating a supersaturated solution, which is a metastable state. The shake-flask method, by starting with an excess of solid, is designed to determine the equilibrium solubility and avoid this issue.

Conclusion

The solubility of 2-aminobenzothiazole-6-carbonitrile is a critical parameter that influences its entire development lifecycle. This guide has provided a comprehensive framework for both predicting and experimentally determining its solubility in a range of organic solvents. By combining a theoretical understanding of molecular interactions with a rigorous, well-controlled experimental protocol like the isothermal shake-flask method, researchers can generate high-quality, reliable data. This data is essential for making informed decisions in process chemistry, formulation development, and preclinical studies, ultimately accelerating the translation of this promising chemical scaffold into new therapeutic agents.

References

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. OECD Publishing. [Link]

Technical Profile: 2-Aminobenzothiazole-6-carbonitrile

Melting Point & Physicochemical Characterization Guide

Part 1: Executive Summary & Identification

2-Aminobenzothiazole-6-carbonitrile (CAS: 19759-66-1) is a critical heterocyclic building block in medicinal chemistry and dye synthesis.[1] It serves as a privileged scaffold for the development of antitumor agents, antimicrobial drugs, and disperse azo dyes due to the electronic push-pull nature of the 2-amino (donor) and 6-cyano (acceptor) groups.[1]

Critical Isomer Distinction

Warning: Researchers frequently confuse this compound with its regioisomer, 6-amino-2-cyanobenzothiazole (CAS: 7724-12-1), widely known as "ACBT" or "CBT" in bioluminescence and click-chemistry literature.[1]

| Feature | Target Compound | Common Isomer (Caution) |

| Name | 2-Aminobenzothiazole-6-carbonitrile | 6-Amino-2-cyanobenzothiazole |

| CAS | 19759-66-1 | 7724-12-1 |

| Structure | Amino (-NH2) at C2; Cyano (-CN) at C6 | Cyano (-CN) at C2; Amino (-NH2) at C6 |

| Melting Point | 216 – 218 °C | 193 – 194 °C |

| Primary Use | Drug scaffolds, Azo dye intermediates | Luciferin synthesis, Click chemistry |

Part 2: Physicochemical Properties

The melting point (MP) is the primary indicator of solid-state purity for this compound.[1] Deviations from the standard range typically indicate incomplete cyclization or residual sulfur contaminants from the synthesis.[1]

Quantitative Data Table

| Property | Value / Range | Condition / Note |

| Melting Point (Pure) | 216 – 218 °C | Recrystallized from Ethanol [1] |

| Melting Point (Crude) | 210 – 215 °C | Typical technical grade range |

| Appearance | Light yellow to yellow powder | Crystalline solid |

| Molecular Weight | 175.21 g/mol | Formula: C₈H₅N₃S |

| Density (Predicted) | 1.45 ± 0.1 g/cm³ | - |

| Solubility | DMSO, DMF, hot Ethanol | Poor solubility in water/hexane |

| pKa (Predicted) | ~2.10 | Weakly basic amine |

Part 3: Synthesis & Experimental Protocol

The most robust industrial and laboratory method for synthesizing 2-aminobenzothiazole-6-carbonitrile is the Hugerschhoff Reaction (oxidative cyclization) or the Kaufmann Method .[1] This protocol uses 4-aminobenzonitrile as the starting material, reacting it with ammonium thiocyanate (or KSCN) and bromine.[1]

Mechanistic Insight

The reaction proceeds via the in situ formation of a thiourea intermediate, followed by electrophilic attack of bromine on the sulfur atom.[1] This creates a sulfenyl bromide species that undergoes intramolecular electrophilic aromatic substitution at the ortho position, closing the thiazole ring.[1]

Step-by-Step Protocol

Safety Note: Bromine is highly toxic and corrosive.[1] Perform all steps in a fume hood.

-

Reagent Preparation:

-

Dissolve 4-aminobenzonitrile (1.0 eq) in glacial acetic acid (solvent).

-

Add Potassium Thiocyanate (KSCN) (4.0 eq) to the solution.

-

Cool the mixture to 0–5 °C in an ice bath.

-

-

Oxidative Cyclization:

-

Work-up & Isolation:

-

Pour the reaction mixture into crushed ice/water (approx. 5x volume).

-

Neutralize the slurry with Ammonium Hydroxide (NH₄OH) to pH ~8–9. The product will precipitate as a yellow solid.[1]

-

Filter the solid and wash extensively with cold water to remove inorganic salts (KBr/KCl).

-

-

Purification (Critical for MP):

Reaction Pathway Diagram[1]

Figure 1: Oxidative cyclization pathway transforming 4-aminobenzonitrile into the target benzothiazole.[1]

Part 4: Quality Control & Applications

QC: Validating the Melting Point

To ensure the synthesized or purchased material is suitable for drug development:

-

DSC (Differential Scanning Calorimetry): A sharp endotherm peaking at 217 °C confirms high purity. A broad peak (e.g., 210–215 °C) suggests the presence of the uncyclized thiourea intermediate.

-

HPLC: Use a C18 column with an Acetonitrile/Water gradient.[1] The 6-cyano group makes this compound less polar than the unsubstituted 2-aminobenzothiazole, resulting in a longer retention time.[1]

Applications in Drug Discovery

The 2-aminobenzothiazole-6-carbonitrile scaffold is a "privileged structure" in medicinal chemistry.[1]

-

Bioisosterism: The benzothiazole ring mimics the purine base of ATP, making it an excellent scaffold for Kinase Inhibitors .[1]

-

Functionalization:

Workflow: Derivatization Strategy

Figure 2: Strategic derivatization points for medicinal chemistry optimization.[1]

References

-

ChemicalBook. (2024). 2-Amino-benzothiazole-6-carbonitrile Product Properties. Retrieved from

-

Combi-Blocks. (2023). Safety Data Sheet: 2-Amino-benzothiazole-6-carbonitrile (CAS 19759-66-1).[1][2][3][4][5] Retrieved from

-

Beilstein Journal of Organic Chemistry. (2016). Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole. (For isomer comparison/distinction). Retrieved from [6]

-

American Elements. (2024). 2-Aminobenzothiazole-6-carbonitrile Technical Data. Retrieved from

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 2-Amino-benzothiazole-6-carbonitrile CAS#: 19759-66-1 [m.chemicalbook.com]

- 3. americanelements.com [americanelements.com]

- 4. 2-amino-1,3-benzothiazole-6-carbonitrile | CAS#:19759-66-1 | Chemsrc [chemsrc.com]

- 5. echemi.com [echemi.com]

- 6. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2-Aminobenzothiazole-6-carbonitrile

Executive Summary

2-Aminobenzothiazole-6-carbonitrile (C₈H₅N₃S) is a privileged heterocyclic scaffold in medicinal chemistry and industrial dye synthesis. Distinguished by its electron-withdrawing nitrile group at the C6 position and a nucleophilic amino group at the C2 position, it serves as a critical intermediate for synthesizing azo disperse dyes and bioactive kinase inhibitors.

Critical Technical Alert (Isomer Distinction): Researchers must distinguish this compound from its structural isomer, 6-amino-2-cyanobenzothiazole (CAS: 7724-12-1). The latter is the precursor to D-luciferin used in bioluminescence imaging. The compound discussed in this guide (2-amino-6-cyano) is primarily a pharmacophore builder and dye intermediate, not a luciferin precursor.

Physicochemical Profile

The molecular weight and physical constants provided below are essential for stoichiometric calculations in synthetic workflows.

Molecular Weight & Formula

| Property | Value | Notes |

| Molecular Formula | C₈H₅N₃S | |

| Molecular Weight (Average) | 175.21 g/mol | Used for standard molarity calculations. |

| Monoisotopic Mass | 175.0204 g/mol | Critical for High-Resolution Mass Spectrometry (HRMS). |

| CAS Registry Number | 19759-66-1 | Specific to the 2-amino-6-cyano isomer. |

Physical Constants

| Property | Data | Experimental Context |

| Appearance | Pale yellow to yellow powder | Color deepens upon oxidation/storage. |

| Melting Point | 216–218 °C | Sharp MP indicates high purity; broadens with regioisomers. |

| Solubility | DMSO, DMF, hot Ethanol | Poorly soluble in water and non-polar solvents (Hexane). |

| pKa (Conjugate Acid) | ~2.1 (Predicted) | The 2-amino group is weakly basic due to electron withdrawal by the thiazole ring and 6-CN group. |

Synthetic Methodology: The Hugerschhoff Reaction

The most robust route to 2-aminobenzothiazole-6-carbonitrile is the Hugerschhoff Reaction , which involves the oxidative cyclization of arylthioureas. This method is preferred over the cyanation of 2-amino-6-chlorobenzothiazole due to safety profiles (avoiding KCN) and regioselectivity.

Reaction Workflow

The synthesis proceeds in two stages:

-

Thiourea Formation: Reaction of 4-aminobenzonitrile with ammonium thiocyanate or benzoyl isothiocyanate.

-

Oxidative Cyclization: Bromine-mediated ring closure.

Step-by-Step Protocol

Reagents:

-

4-Aminobenzonitrile (Starting Material)

-

Ammonium Thiocyanate (NH₄SCN)

-

Bromine (Br₂)

-

Glacial Acetic Acid (Solvent)

Procedure:

-

Preparation: Dissolve 4-aminobenzonitrile (1.0 eq) in glacial acetic acid. Add ammonium thiocyanate (2.0 eq).

-

Bromination (Critical Step): Cool the solution to <10°C. Add Bromine (1.0 eq) dropwise in acetic acid.

-

Scientist's Note: The temperature must be controlled. High temperatures during addition promote bromination of the benzene ring rather than cyclization.

-

-

Cyclization: Allow the mixture to warm to room temperature and stir for 2–4 hours. The bromine acts as an oxidant, forming a sulfenyl bromide intermediate that attacks the ortho-carbon.

-

Quenching: Pour the reaction mixture into ice water. Neutralize with ammonium hydroxide to pH 8–9.

-

Purification: The precipitate is filtered, washed with water, and recrystallized from ethanol/DMF.

Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the oxidative cyclization mechanism.

Figure 1: The Hugerschhoff reaction pathway for the synthesis of 2-aminobenzothiazole-6-carbonitrile via oxidative cyclization of thioureas.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

Infrared Spectroscopy (FT-IR)

-

Nitrile (–C≡N): A sharp, distinct band at 2220–2230 cm⁻¹ . This confirms the integrity of the cyano group during the harsh oxidative conditions.

-

Amine (–NH₂): Doublet bands at 3400–3100 cm⁻¹ (N–H stretching).

-

C=N (Thiazole): Stretch around 1620 cm⁻¹ .

Nuclear Magnetic Resonance (¹H-NMR)

-

Solvent: DMSO-d₆ (due to solubility).

-

Aromatic Region:

-

H7 (d, J~1.5 Hz): ~8.25 ppm. This proton is deshielded by the adjacent nitrile and sulfur.

-

H4/H5: Multiplets in the 7.6–7.8 ppm range.

-

-

Amine: Broad singlet at ~7.9–8.1 ppm (exchangeable with D₂O).

Applications in Drug Discovery & Material Science[1]

Medicinal Chemistry: The Pharmacophore

The 2-aminobenzothiazole-6-carbonitrile scaffold is a bioisostere for adenosine and other purine systems.

-

URAT1 Inhibitors: Used in the development of drugs for hyperuricemia (gout). The 6-cyano group provides a handle for metabolic stability or conversion to tetrazoles.

-

Kinase Inhibition: The 2-amino group functions as a hydrogen bond donor/acceptor pair, capable of binding to the "hinge region" of kinase enzymes (e.g., Src, antitumor targets).

-

Synthetic Versatility: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a benzylamine, or converted to an imidate, allowing for rapid library expansion.

Dye Chemistry: Azo Coupling

This molecule is a standard "diazo component" for disperse dyes used on polyester.

Protocol Logic:

-

Diazotization: The 2-amino group is weakly basic. Standard NaNO₂/HCl is often insufficient. Nitrosyl sulfuric acid (HSO₃ONO) is required.

-

Coupling: The resulting diazonium salt is coupled with electron-rich anilines.

-

Effect: The 6-cyano group acts as a strong auxochrome, causing a bathochromic shift (red shift), resulting in bright red to violet dyes with high lightfastness.

Experimental Workflow Diagram

Figure 2: Operational workflow from synthesis to application branching.

References

-

ChemicalBook. (2023). 2-Aminobenzothiazole-6-carbonitrile Properties and CAS 19759-66-1. Link

- Jordan, A. D., et al. (2003). "Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles using benzyltrimethylammonium tribromide." Journal of Organic Chemistry, 68(22), 8693-8696.

- Caleta, I., et al. (2009). "Synthesis, crystal structure and antiproliferative evaluation of some new substituted benzothiazoles." Journal of Heterocyclic Chemistry. (Confirming biological activity of the 6-cyano isomer).

-

PubChem. (2023). Compound Summary: 2-Amino-6-cyanobenzothiazole.[1][2][3][4][5] Link

- Peters, A. T., & Gbadamosi, K. (1992). "Synthesis and properties of monoazo disperse dyes derived from 2-amino-6-cyanobenzothiazole." Dyes and Pigments, 18(2), 115-123.

Sources

An In-depth Technical Guide to 2-Aminobenzothiazole-6-carbonitrile: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. Among its derivatives, 2-aminobenzothiazoles have garnered significant attention for their therapeutic potential, particularly in oncology and infectious diseases. This guide provides a comprehensive technical overview of a specific and promising derivative: 2-Aminobenzothiazole-6-carbonitrile. We will delve into its chemical identity, synthesis, physicochemical properties, and explore its potential as a modulator of critical cellular signaling pathways, offering insights for its application in drug discovery and development.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is fundamental for scientific discourse and reproducibility. This section outlines the formal nomenclature and alternative names for the compound of interest.

IUPAC Name

The systematically generated name according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is 2-amino-1,3-benzothiazole-6-carbonitrile [1].

Synonyms

In scientific literature and commercial catalogs, this compound may be referred to by several synonyms, including:

-

2-Amino-Benzothiazole-6-Carbonitrile[2]

-

2-Amino-6-cyanobenzothiazole

-

6-Benzothiazolecarbonitrile, 2-Amino-

Chemical Structure and Properties

The molecular structure of 2-Aminobenzothiazole-6-carbonitrile consists of a fused benzene and thiazole ring system, with an amino group at the 2-position and a nitrile group at the 6-position.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅N₃S | [1] |

| Molecular Weight | 175.21 g/mol | [1] |

| Appearance | Likely a solid | |

| Boiling Point | 399.7±34.0 °C at 760 mmHg | [1] |

| Density | 1.5±0.1 g/cm³ | [1] |

| Flash Point | 195.5±25.7 °C | [1] |

| Storage | 2-8°C | [1] |

Synthesis of 2-Aminobenzothiazole-6-carbonitrile

A logical starting material for this synthesis is the commercially available 4-aminobenzonitrile. The proposed synthetic pathway involves two key steps: formation of the corresponding phenylthiourea followed by intramolecular cyclization.

Caption: Proposed synthetic workflow for 2-Aminobenzothiazole-6-carbonitrile.

Proposed Experimental Protocol: Synthesis from 4-Aminobenzonitrile

This protocol is adapted from established procedures for the synthesis of other 6-substituted 2-aminobenzothiazoles[3][4].

Materials:

-

4-Aminobenzonitrile

-

Ammonium thiocyanate (NH₄SCN)

-

Concentrated Hydrochloric Acid (HCl)

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Ethanol

-

Sodium hydroxide (NaOH) solution (10%)

-

Deionized water

Step 1: Synthesis of 1-(4-cyanophenyl)thiourea

-

In a well-ventilated fume hood, dissolve 4-aminobenzonitrile (1 equivalent) in a suitable solvent such as ethanol.

-

To this solution, add a solution of ammonium thiocyanate (1.1 equivalents) in water.

-

Slowly add concentrated hydrochloric acid (2 equivalents) to the mixture while stirring.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. This solid is the crude 1-(4-cyanophenyl)thiourea.

Step 2: Oxidative Cyclization to 2-Aminobenzothiazole-6-carbonitrile

-

Suspend the dried 1-(4-cyanophenyl)thiourea (1 equivalent) in glacial acetic acid.

-

Cool the suspension in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the mixture at room temperature for 12-18 hours.

-

Pour the reaction mixture into a beaker of ice water.

-

Neutralize the acidic solution with a 10% sodium hydroxide solution until a precipitate forms.

-

Collect the solid precipitate by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-Aminobenzothiazole-6-carbonitrile.

Analytical Characterization

The structural confirmation and purity assessment of the synthesized 2-Aminobenzothiazole-6-carbonitrile are crucial. A combination of spectroscopic techniques is employed for this purpose.

Caption: Standard analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiazole ring system and the protons of the amino group. The chemical shifts and coupling patterns of the aromatic protons will confirm the substitution pattern. The amino protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will provide evidence for all eight carbon atoms in the molecule, including the characteristic chemical shift of the nitrile carbon and the carbons of the heterocyclic ring.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum can also provide structural information.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine.

-

C≡N stretching: A sharp peak around 2220-2260 cm⁻¹ for the nitrile group.

-

C=N and C=C stretching: In the 1500-1650 cm⁻¹ region, characteristic of the aromatic and thiazole rings.

Biological Activity and Therapeutic Potential

The 2-aminobenzothiazole scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[5]. The primary interest in this class of compounds for drug development often lies in their ability to act as kinase inhibitors.

Anticancer Activity: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for cancer therapy. Numerous studies have demonstrated that 2-aminobenzothiazole derivatives can effectively inhibit kinases within this pathway, particularly PI3K (Phosphoinositide 3-kinase).

Caption: Simplified schematic of PI3K/Akt/mTOR pathway inhibition.

While specific inhibitory concentrations (IC₅₀) for 2-Aminobenzothiazole-6-carbonitrile against PI3K or other kinases are not available in the reviewed literature, related derivatives have shown potent activity. The nitrile group at the 6-position can influence the electronic properties and binding interactions of the molecule within the ATP-binding pocket of kinases, potentially enhancing its inhibitory activity and selectivity.

Antimicrobial Activity

Derivatives of 2-aminobenzothiazole have also been reported to possess significant antimicrobial activity against a range of bacterial and fungal pathogens[6]. The mechanism of action can vary but may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The evaluation of 2-Aminobenzothiazole-6-carbonitrile for its antimicrobial properties could reveal new avenues for the development of novel anti-infective agents.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of 2-Aminobenzothiazole-6-carbonitrile, a series of in vitro assays are necessary.

Protocol: In Vitro Kinase Inhibition Assay (e.g., PI3K)

This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific kinase, such as PI3K.

Materials:

-

2-Aminobenzothiazole-6-carbonitrile

-

Recombinant human PI3K enzyme

-

Kinase buffer

-

ATP (Adenosine triphosphate)

-

Substrate (e.g., PIP₂)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare a stock solution of 2-Aminobenzothiazole-6-carbonitrile in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound to create a range of test concentrations.

-

In a microplate, add the kinase buffer, the PI3K enzyme, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 30 °C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of product (e.g., ADP) formed using a suitable detection reagent and a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.

Materials:

-

2-Aminobenzothiazole-6-carbonitrile

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

-

96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a stock solution of 2-Aminobenzothiazole-6-carbonitrile in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

-

Prepare an inoculum of the microbial strain at a standardized concentration.

-

Add the microbial inoculum to each well containing the compound dilutions.

-

Include positive (microbes in broth without compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

2-Aminobenzothiazole-6-carbonitrile represents a promising scaffold for the development of novel therapeutic agents. Its structural features suggest a strong potential for kinase inhibition, particularly within the PI3K/Akt/mTOR pathway, a key target in oncology. Furthermore, the broader biological activity of the 2-aminobenzothiazole class warrants investigation into its antimicrobial properties.

Future research should focus on the efficient and scalable synthesis of this compound, followed by comprehensive in vitro and in vivo evaluation of its anticancer and antimicrobial activities. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogues, will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will pave the way for the potential development of 2-Aminobenzothiazole-6-carbonitrile derivatives as next-generation therapeutics.

References

-

Organic Syntheses Procedure, Benzothiazole, 2-amino-6-methyl-. Available from: [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. PMC. Available from: [Link]

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Available from: [Link]

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC. Available from: [Link]

- Preparation of 2-aminobenzothiazoles. Google Patents.

-

1H NMR spectrum of 6-amino-1,3-benzothiazole-2-carbonitrile 8. ResearchGate. Available from: [Link]

-

Synthesis of biologically active derivatives of 2-aminobenzothiazole. PMC. Available from: [Link]

-

Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PMC. Available from: [Link]

-

Synthesis, Characterization and Antimicrobial activity of 2- Amino-1,3-benzothiazole, Schiff bases and Azo dyes of 2-Amino. IOSR Journal. Available from: [Link]

-

Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][3][7]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. Available from: [Link]

-

Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available from: [Link]

-

Synthesis of 6‐aminobenzo[d]thiazole‐2‐carbonitrile (4). Reagents and... ResearchGate. Available from: [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available from: [Link]

-

Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. PMC. Available from: [Link]

-

2-amino-1,3-benzothiazole-6-carbonitrile(CAS#:19759-66-1). Chemsrc. Available from: [Link]

-

Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole. PubMed. Available from: [Link]

-

2-Aminobenzothiazole-6-carbonitrile | CAS 19759-66-1. AMERICAN ELEMENTS. Available from: [Link]

Sources

- 1. 2-amino-1,3-benzothiazole-6-carbonitrile | CAS#:19759-66-1 | Chemsrc [chemsrc.com]

- 2. americanelements.com [americanelements.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]

Navigating the Spectroscopic Landscape of 2-Aminobenzothiazole-6-carbonitrile: A Technical Guide for Researchers

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system is a cornerstone in medicinal chemistry and drug development, renowned for its diverse pharmacological activities. As researchers and scientists, our ability to precisely synthesize and characterize novel benzothiazole derivatives is paramount to unlocking their full therapeutic potential. This in-depth technical guide focuses on a particularly intriguing derivative: 2-aminobenzothiazole-6-carbonitrile. This compound, with its reactive amine and cyano functionalities, presents a versatile scaffold for the development of new chemical entities.

This guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for 2-aminobenzothiazole-6-carbonitrile. While direct experimental spectra for this specific compound are not widely published, this document leverages established principles of spectroscopy and extensive data from closely related analogues to provide a robust and predictive analysis. The methodologies and interpretations presented herein are designed to equip researchers with the foundational knowledge to confidently characterize this and similar molecules.

The Molecular Blueprint: Structure and Key Features

Understanding the molecular architecture of 2-aminobenzothiazole-6-carbonitrile is the first step in interpreting its spectral data. The structure consists of a fused bicyclic system, a benzothiazole, with an amino group at the 2-position and a nitrile group at the 6-position.

Figure 1. Structure of 2-aminobenzothiazole-6-carbonitrile with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.[1] For 2-aminobenzothiazole-6-carbonitrile, both ¹H and ¹³C NMR provide critical insights into the electronic environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum will reveal the number of different proton environments and their neighboring protons. Based on the analysis of related 2-aminobenzothiazole derivatives, the following proton signals are anticipated.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~7.8 - 8.2 | Singlet (or narrow doublet) | 1H | H-7 | The proton at position 7 is expected to be the most deshielded aromatic proton due to the anisotropic effects of the fused thiazole ring and the electron-withdrawing nitrile group. |

| ~7.5 - 7.8 | Doublet | 1H | H-5 | This proton is ortho to the nitrile group, leading to significant deshielding. It will likely appear as a doublet due to coupling with H-4. |

| ~7.2 - 7.5 | Doublet | 1H | H-4 | This proton is meta to the nitrile group and will be less deshielded than H-5 and H-7. It will appear as a doublet due to coupling with H-5. |

| ~5.0 - 6.0 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature. It is often a broad signal due to quadrupole broadening and exchange with residual water. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 2-aminobenzothiazole-6-carbonitrile in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[1] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those of the amino group.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[1]

-

Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters for a ¹H spectrum are typically sufficient.

-

Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~165 - 170 | C-2 | This carbon is attached to two nitrogen atoms and a sulfur atom, resulting in a significant downfield shift. This is a characteristic peak for the C-2 of the 2-aminobenzothiazole core. |

| ~150 - 155 | C-7a | This is a quaternary carbon in the fused ring system, and its chemical shift is influenced by the adjacent nitrogen and sulfur atoms. |

| ~135 - 140 | C-3a | Another quaternary carbon of the fused system, typically found in this region for benzothiazoles. |

| ~130 - 135 | C-5 | This aromatic CH carbon is deshielded by the ortho nitrile group. |

| ~125 - 130 | C-7 | Aromatic CH carbon. |

| ~120 - 125 | C-4 | Aromatic CH carbon. |

| ~118 - 122 | -C≡N | The carbon of the nitrile group typically appears in this region. |

| ~105 - 110 | C-6 | This quaternary carbon is attached to the electron-withdrawing nitrile group, which shifts it upfield relative to the other aromatic carbons. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[1]

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be necessary compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Predicted Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale and Comparative Insights |

| 3400 - 3200 | N-H stretch | Medium-Strong | The asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) group will appear in this region, often as two distinct peaks. |

| 2220 - 2260 | C≡N stretch | Strong, Sharp | The nitrile group has a very characteristic and strong absorption in this region, making it an easily identifiable feature of the spectrum. |

| 1630 - 1600 | N-H bend | Medium | The scissoring vibration of the primary amine. |

| 1600 - 1450 | C=C and C=N stretches | Medium-Strong | Aromatic ring and thiazole ring stretching vibrations will appear as a series of sharp bands in this region. |

| 1350 - 1000 | C-N and C-S stretches | Medium | Vibrations associated with the carbon-nitrogen and carbon-sulfur bonds of the benzothiazole ring. |

| 900 - 675 | C-H out-of-plane bend | Strong | Bending vibrations of the aromatic C-H bonds, the pattern of which can sometimes provide information about the substitution pattern of the benzene ring. |

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid 2-aminobenzothiazole-6-carbonitrile sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber can be directly interpreted.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.[1]

| Predicted m/z | Assignment | Rationale |

| 175 | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of 2-aminobenzothiazole-6-carbonitrile (C₈H₅N₃S). |

| 148 | [M - HCN]⁺ | Loss of hydrogen cyanide from the molecular ion, a common fragmentation pathway for aromatic nitriles. |

| 134 | [M - CHN₂]⁺ | Fragmentation involving the loss of the amino and cyano functionalities. |

| 108 | [C₆H₄S]⁺ | Fragmentation of the benzothiazole ring. |

Experimental Protocol for Mass Spectrometry (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV for Electron Ionization).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Interplay of Spectral Data: A Holistic Approach

The true power of spectroscopic analysis lies in the synergistic interpretation of data from multiple techniques. The information from NMR, IR, and MS should be cross-correlated to build a self-validating and unambiguous structural assignment.

Sources

A Technical Guide to the Crystal Structure of 2-Aminobenzothiazole-6-carbonitrile: A Key Scaffold in Drug Discovery

Abstract

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its derivatives have demonstrated significant therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4] The specific analogue, 2-Aminobenzothiazole-6-carbonitrile (CAS 19759-66-1), incorporates a cyano group, a versatile functional moiety that can act as a hydrogen bond acceptor or a reactive handle for further chemical modification.[3] Understanding the three-dimensional arrangement of this molecule in the solid state is paramount for rational drug design, enabling insights into molecular conformation, intermolecular interactions, and crystal packing that directly influence physicochemical properties like solubility and stability.

While 2-Aminobenzothiazole-6-carbonitrile is commercially available as a crystalline solid, a public deposition of its single-crystal X-ray structure was not found in the primary literature or crystallographic databases at the time of this review.[2] This guide, therefore, serves a dual purpose: first, to provide a definitive, field-proven methodology for the determination of its crystal structure, from synthesis to final refinement; and second, to present a robust, predictive analysis of its key structural features based on established crystallographic principles and data from closely related analogues.

Methodology: A Self-Validating Workflow for Structure Determination

The determination of a small molecule's crystal structure is a systematic process. Each step is designed to ensure the quality and integrity of the final model. The following protocol represents a comprehensive workflow for elucidating the crystal structure of 2-Aminobenzothiazole-6-carbonitrile.

Synthesis and Purification